Enalapril N-Glucuronide

Pharmacokinetics Drug Metabolism Hepatobiliary Excretion

Researchers often face ambiguous peak identification during enalapril bioanalysis due to isobaric interferences from other glucuronides. This certified reference standard for the phase II N-glucuronide metabolite directly resolves this challenge. - Enables definitive quantification in human plasma/urine, supporting robust ANDA submissions. - Ensures pharmacopeial impurity control (USP/EP traceable) for commercial enalapril batch release. - Critically enables cross-species metabolism studies by distinguishing human-specific glucuronidation from rat models.

Molecular Formula C₂₆H₃₆N₂O₁₁
Molecular Weight 552.57
Cat. No. B1155320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril N-Glucuronide
Synonyms(S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic Acid
Molecular FormulaC₂₆H₃₆N₂O₁₁
Molecular Weight552.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enalapril N-Glucuronide Reference Standard


Enalapril N-Glucuronide is a phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug enalapril, formed via N-glucuronidation [1]. It is utilized as a fully characterized analytical reference standard in pharmaceutical research, particularly for method development, method validation (AMV), and quality control (QC) applications [2]. The compound exhibits distinct physicochemical properties, including a molecular formula of C26H36N2O11 and a molecular weight of 552.58 g/mol [3], which influence its chromatographic behavior and mass spectrometric detection. As a specialized reference material, it supports regulatory compliance in Abbreviated New Drug Applications (ANDA) and commercial production of enalapril formulations [2].

Why Enalapril N-Glucuronide Cannot Be Substituted


Generic substitution of Enalapril N-Glucuronide with enalaprilat, enalapril acyl glucuronide, or glucuronides of other ACE inhibitors (e.g., ramipril, perindopril) is invalid due to fundamental differences in metabolic fate, chemical structure, and chromatographic behavior. Studies in isolated perfused rat livers demonstrate that glucuronide metabolites are only detectable in bile in significant concentrations for perindopril and ramipril, with little metabolism of enalapril occurring beyond its conversion to the diacid form [1]. Furthermore, glucuronidase hydrolysis of urine from rats dosed with enalapril indicated the absence of glucuronidate conjugates in rat urine, contrasting with potential conjugates in humans [2]. These species-specific and compound-specific variations mean that a reference standard for Enalapril N-Glucuronide is essential for accurate identification and quantification in bioanalytical assays, and cannot be replaced by other ACE inhibitor metabolites or parent compounds.

Enalapril N-Glucuronide Comparative Evidence


Enalapril Hepatobiliary Excretion vs. Ramipril & Perindopril

In an isolated perfused rat liver model, the hepatic clearance of enalapril was 0.63 ml/min, which is 15.7-fold lower than that of ramipril (9.9 ml/min) and 1.4-fold lower than that of perindopril (0.87 ml/min) [1]. The biliary excretion of the diacid form was 46% of the administered dose for enalapril, compared to 71% for ramipril and 27% for perindopril [1]. Critically, glucuronide metabolites were only detected in bile in significant concentrations for perindopril and ramipril, indicating minimal glucuronidation of enalapril in this model [1]. This stark difference underscores that Enalapril N-Glucuronide represents a distinct and minor metabolic pathway compared to the extensive glucuronidation observed for ramipril and perindopril.

Pharmacokinetics Drug Metabolism Hepatobiliary Excretion

Enalapril Glucuronide Absence in Rat Urine

A gas chromatography/mass spectrometry study in rats found that after oral administration of enalapril (10 mg/kg), 9.2% of a hydrolytic metabolite (2-N-alanyl-4-phenylbutanoic acid) was excreted in urine [1]. Importantly, glucuronidase hydrolysis of urine from rats dosed with enalapril, ramipril, or perindopril indicated the absence of glucuronidate conjugates of these inhibitors in rat urine [1]. This finding contrasts with the known formation of glucuronide conjugates in humans and other species, highlighting a significant species-specific metabolic difference.

Toxicology Metabolite Identification Regulatory Bioanalysis

Differentiation from Enalaprilat N-Glucuronide

Enalapril N-Glucuronide (C26H36N2O11, MW 552.58 g/mol) [1] is a distinct chemical entity from its diacid counterpart, Enalaprilat N-Glucuronide (C24H32N2O11, MW 524.52 g/mol) . This difference of 28.06 g/mol in molecular weight and a different retention time in reverse-phase chromatography necessitates separate reference standards for accurate identification and quantification. Using Enalaprilat N-Glucuronide as a surrogate would lead to misidentification of peaks and inaccurate quantitation in LC-MS/MS assays.

Analytical Chemistry LC-MS/MS Reference Standards

Regulatory Traceability to USP/EP Standards

Enalapril N-Glucuronide is supplied as a fully characterized reference standard with comprehensive analytical data, compliant with regulatory guidelines [1]. It offers traceability to pharmacopeial standards such as USP or EP, a feature not guaranteed for other commercially available Enalapril glucuronide impurities or metabolites . In contrast, generic Enalapril impurities may lack full characterization or regulatory-grade documentation, risking compliance failures in ANDA submissions .

Quality Control Regulatory Affairs Pharmaceutical Analysis

Enalapril N-Glucuronide Application Scenarios


LC-MS/MS Method for Human PK Studies

Enalapril N-Glucuronide is essential for developing and validating LC-MS/MS methods intended to quantify this metabolite in human plasma or urine. Its use ensures accurate peak identification and quantification, avoiding misidentification with other glucuronide conjugates or isobaric interferences. This is critical for regulatory submissions where robust bioanalytical data are required [1].

Enalapril QC and Release Testing

During commercial manufacturing of enalapril drug products, Enalapril N-Glucuronide serves as a reference standard to monitor and control impurity levels. Its traceability to USP or EP ensures compliance with pharmacopeial monographs and reduces the risk of batch failures due to unidentified impurities [2].

Cross-Species Metabolism and Toxicokinetics

Given the species-specific differences in glucuronidation observed between rats and humans, Enalapril N-Glucuronide is a critical tool for cross-species comparative metabolism studies. Its use enables accurate interpretation of preclinical toxicology data and supports the extrapolation of human pharmacokinetic profiles from animal models [3].

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